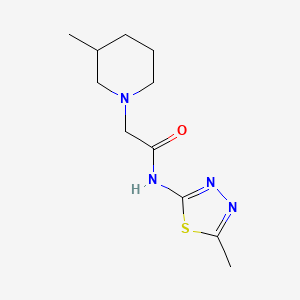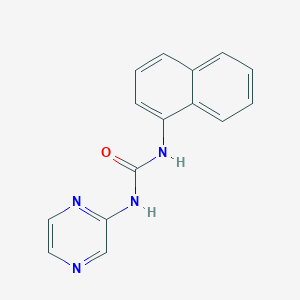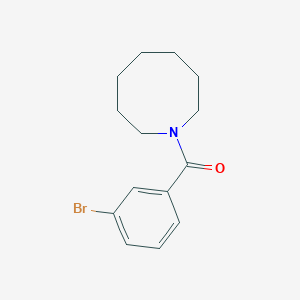
2-(3-methyl-1-piperidinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
描述
2-(3-methyl-1-piperidinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, also known as TAK-915, is a novel small molecule that has been developed as a potential treatment for cognitive impairment associated with schizophrenia and Alzheimer's disease. TAK-915 is a highly selective and potent inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which plays a key role in regulating the levels of cyclic nucleotides in the brain.
作用机制
2-(3-methyl-1-piperidinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide works by selectively inhibiting the PDE2A enzyme, which is highly expressed in the hippocampus, a brain region that is critical for learning and memory. By inhibiting PDE2A, this compound increases the levels of cyclic nucleotides, such as cAMP and cGMP, which are important signaling molecules in the brain that play a key role in regulating synaptic plasticity and memory formation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the brain, including increasing synaptic plasticity, enhancing long-term potentiation (LTP), and improving memory consolidation. This compound has also been shown to reduce the levels of glutamate, a neurotransmitter that is implicated in the pathophysiology of schizophrenia and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 2-(3-methyl-1-piperidinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is its high selectivity and potency for the PDE2A enzyme, which makes it a valuable tool for studying the role of cyclic nucleotides in the brain. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are a number of potential future directions for research on 2-(3-methyl-1-piperidinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is the use of this compound in combination with other drugs or therapies for the treatment of cognitive impairment. Another area of interest is the development of new analogs or derivatives of this compound with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the molecular and cellular mechanisms underlying the effects of this compound on synaptic plasticity and memory formation.
科学研究应用
2-(3-methyl-1-piperidinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied in preclinical models of cognitive impairment, including animal models of schizophrenia and Alzheimer's disease. In these studies, this compound has been shown to improve cognitive function and memory performance, as well as reduce symptoms of psychosis and anxiety.
属性
IUPAC Name |
2-(3-methylpiperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-8-4-3-5-15(6-8)7-10(16)12-11-14-13-9(2)17-11/h8H,3-7H2,1-2H3,(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLATVDHRZTZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4422907.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4422921.png)
![N-(3-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422924.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4422930.png)
![N-(3-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422938.png)
![N-1,3-benzothiazol-2-yl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4422944.png)
![ethyl 4-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)amino]benzoate](/img/structure/B4422958.png)
![1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4422966.png)
![N-[1-(4-methylphenyl)propyl]ethanesulfonamide](/img/structure/B4422986.png)
![N-[1-(3-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B4423000.png)
![N-cyclohexyl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4423010.png)


![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423027.png)